molecular formula C8H6BrF3N2O2 B1439128 2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate CAS No. 1087788-73-5

2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate

Cat. No.: B1439128
CAS No.: 1087788-73-5
M. Wt: 299.04 g/mol
InChI Key: DZVRSIIMXVMJNJ-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate is a chemical compound with the molecular formula C8H6BrF3N2O2 and a molecular weight of 299.05 g/mol . This compound is characterized by the presence of a trifluoroethyl group, a bromopyridinyl moiety, and a carbamate linkage. It is commonly used in various research applications due to its unique chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoroethyl N-(5-bromopyridin-2-yl)carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The trifluoroethyl group in the compound can enhance its binding affinity to these enzymes, leading to potential inhibition or activation of enzymatic activity. Additionally, the bromopyridinyl moiety can form hydrogen bonds and hydrophobic interactions with proteins, further influencing the compound’s biochemical properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. By altering the phosphorylation status of key proteins in this pathway, this compound can impact cell growth and survival. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The trifluoroethyl group can form strong hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation. Additionally, the bromopyridinyl moiety can interact with nucleophilic sites on proteins, further modulating their activity. This compound has been shown to inhibit the activity of certain proteases by binding to their active sites and preventing substrate access . Moreover, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . The degradation products of this compound may also exhibit biological activity, which can complicate the interpretation of long-term effects .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can exhibit beneficial effects such as enzyme inhibition and modulation of cell signaling pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including liver and kidney damage, due to the accumulation of the compound and its metabolites . Threshold effects have been identified, where a specific dosage range results in maximal therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other enzymes such as glucuronosyltransferases and sulfotransferases . The metabolic flux of this compound can influence the levels of metabolites in the body, potentially affecting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . Additionally, the compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, potentially leading to localized effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound has been observed to localize in specific cellular compartments such as the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications may direct the compound to these compartments, where it can exert its effects on cellular processes such as gene expression, energy production, and protein folding .

Preparation Methods

The synthesis of 2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate typically involves the reaction of 5-bromopyridin-2-amine with 2,2,2-trifluoroethyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for the development of pharmaceuticals targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.

Comparison with Similar Compounds

Similar compounds to 2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate include:

  • 2,2,2-trifluoroethyl N-(5-chloropyridin-2-yl)carbamate
  • 2,2,2-trifluoroethyl N-(5-fluoropyridin-2-yl)carbamate
  • 2,2,2-trifluoroethyl N-(5-iodopyridin-2-yl)carbamate

These compounds share the trifluoroethyl and pyridinyl carbamate structure but differ in the halogen substituent on the pyridine ring. The unique properties of this compound, such as its specific reactivity and interaction with biological targets, make it distinct from its analogs .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3N2O2/c9-5-1-2-6(13-3-5)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVRSIIMXVMJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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